6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid

Description

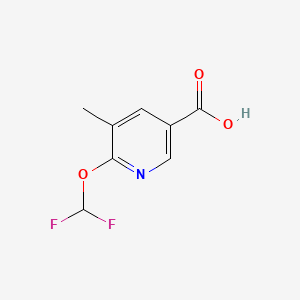

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid is a pyridine derivative characterized by a difluoromethoxy (-OCHF₂) group at position 6, a methyl (-CH₃) group at position 5, and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₈H₇F₂NO₃, with a molecular weight of 203.14 g/mol .

Properties

Molecular Formula |

C8H7F2NO3 |

|---|---|

Molecular Weight |

203.14 g/mol |

IUPAC Name |

6-(difluoromethoxy)-5-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7F2NO3/c1-4-2-5(7(12)13)3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13) |

InChI Key |

JQFMFAMHMRRMAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of cyclization reactions involving appropriate starting materials.

Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via a difluoromethylation reaction, often using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-5-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Profiles and Functional Groups

The structural and functional differences between the target compound and analogs are summarized below:

Key Observations:

Substituent Position and Electronic Effects: The difluoromethoxy group in the target compound (position 6) is less electron-withdrawing than the trifluoromethyl (-CF₃) group in 's analog, which may reduce acidity of the carboxylic acid compared to the cyano- and CF₃-substituted compound .

Molecular Weight and Solubility :

- The target compound has the lowest molecular weight among analogs with fluorinated substituents, suggesting better solubility in polar solvents compared to bulkier derivatives like 's chlorophenyl analog (274.70 g/mol) .

Biological Relevance: Fluorine atoms in the difluoromethoxy group improve metabolic stability compared to methoxy (-OCH₃) or non-fluorinated groups, as seen in and . The cyano (-CN) group in 's compound increases polarity and hydrogen-bond acceptor capacity, which may enhance target affinity but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.